[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ORG-9453 is a small molecule drug that was initially developed by Akzo Nobel NV. It is known for its role as a muscle relaxation antagonist, specifically targeting neuromuscular functions. The compound has been studied for its potential use in reversing neuromuscular blockade, making it a significant subject of research in the field of anesthesiology .
Preparation Methods
The synthetic routes and reaction conditions for ORG-9453 involve several steps. The compound is a 17β-butyrate analogue of vecuronium bromide. The preparation typically involves the following steps:
Synthesis of the core structure: The core structure of ORG-9453 is synthesized through a series of chemical reactions, including alkylation and esterification.
Introduction of functional groups: Functional groups such as butyrate are introduced to the core structure through esterification reactions.
Industrial production methods for ORG-9453 would involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
ORG-9453 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its pharmacokinetic properties.
Reduction: Reduction reactions can modify the compound’s structure, potentially affecting its efficacy as a muscle relaxant.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its pharmacological properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ORG-9453 has been extensively studied for its applications in various fields:
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for studying chemical reactions and mechanisms.
Biology: ORG-9453’s role as a muscle relaxation antagonist has implications for understanding neuromuscular functions and disorders.
Medicine: The compound has been investigated for its potential use in reversing neuromuscular blockade during surgical procedures, making it a valuable tool in anesthesiology.
Industry: ORG-9453’s properties make it a candidate for developing new muscle relaxants and other pharmaceutical agents
Mechanism of Action
The mechanism of action of ORG-9453 involves its role as a muscle relaxation antagonist. The compound binds to neuromuscular junctions, inhibiting the action of acetylcholine, a neurotransmitter responsible for muscle contraction. By blocking acetylcholine receptors, ORG-9453 prevents muscle contraction, leading to muscle relaxation. This mechanism is particularly useful in surgical procedures where muscle relaxation is required .
Comparison with Similar Compounds
ORG-9453 can be compared with other similar compounds, such as ORG-9489 and ORG-9487. These compounds are also short-acting non-depolarizing neuromuscular blocking agents. ORG-9453 is unique in its specific structure and pharmacokinetic properties:
ORG-9489: A 17β-propionate analogue of vecuronium bromide, known for its longer duration of action compared to ORG-9453.
ORG-9487: A 16N-allyl, 17β-propionate analogue of vecuronium bromide, with a different onset time and duration of action compared to ORG-9453
These comparisons highlight the uniqueness of ORG-9453 in terms of its specific structure and pharmacological profile.
Properties
Molecular Formula |
C36H61N2O4+ |
---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
[3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C36H61N2O4/c1-6-13-33(40)42-34-31(38(5)20-11-8-12-21-38)23-29-27-15-14-26-22-32(41-25(2)39)30(37-18-9-7-10-19-37)24-36(26,4)28(27)16-17-35(29,34)3/h26-32,34H,6-24H2,1-5H3/q+1 |
InChI Key |
JKRUIPFBZRSBER-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)OC(=O)C)N5CCCCC5)C)C)[N+]6(CCCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.